molecular formula C10H8ClNO B8491971 6-chloro-7-methylquinolin-2(1H)-one

6-chloro-7-methylquinolin-2(1H)-one

Cat. No.: B8491971
M. Wt: 193.63 g/mol
InChI Key: FBNAMVXHFMNBLY-UHFFFAOYSA-N
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Description

6-Chloro-7-methylquinolin-2(1H)-one is a substituted quinolinone derivative characterized by a bicyclic aromatic system with a ketone group at position 2 and substituents at positions 6 (chloro) and 7 (methyl). Quinolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s structural features, such as electron-withdrawing chloro and electron-donating methyl groups, influence its reactivity, solubility, and intermolecular interactions, making it a subject of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,1H3,(H,12,13)

InChI Key

FBNAMVXHFMNBLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)N2)C=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-chloro-7-methylquinolin-2(1H)-one with analogs sharing the quinolin-2(1H)-one core, focusing on substituent effects, spectral properties, and applications.

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Substituents Molecular Weight Similarity Score Key Applications/Notes
This compound N/A 6-Cl, 7-CH₃ ~195.6* Reference Synthetic intermediate or lead
7-Chloro-4-hydroxyquinolin-2(1H)-one 1677-35-6 7-Cl, 4-OH 195.6 0.97 Antimicrobial studies
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one 54675-25-1 6-Cl, 4-OH, 1-CH₃ 209.6 0.96 Functionalized for drug design
4-Hydroxy-8-methylquinolin-2(1H)-one 1677-42-5 4-OH, 8-CH₃ 175.2 0.90 Antioxidant research
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1823781-72-1 7-Cl, 6-F, 1-cyclopropyl, dihydro 239.7 N/A High-purity research chemical

*Calculated based on molecular formula C₁₀H₈ClNO.

Key Observations:

Hydroxy vs. Methyl Groups: Hydroxy-substituted analogs (e.g., CAS 54675-25-1) exhibit enhanced hydrogen-bonding capacity, improving solubility but reducing lipophilicity compared to methylated derivatives .

Spectral Data: ¹H NMR: The target compound’s methyl group (δ ~2.5 ppm) and aromatic protons (δ 6.9–8.2 ppm) differ from hydroxy-substituted analogs, where OH protons appear at δ ~10–12 ppm . For example, 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one shows OH at δ 5.84 ppm (exchangeable with D₂O) . ¹³C NMR: Quinolinone carbonyl signals typically resonate at δ ~160–165 ppm. Chlorine and methyl substituents cause predictable deshielding in adjacent carbons .

Synthetic Routes: The target compound is synthesized via cyclization of substituted anilines with ketones or via halogenation of preformed quinolinones. In contrast, 4-hydroxy analogs (e.g., CAS 54675-25-1) often involve condensation with hydroxylamine or oxidation steps .

Biological Relevance: 4-Hydroxyquinolin-2(1H)-ones (e.g., CAS 1677-35-6) show antimicrobial activity against Gram-positive bacteria, while dihydroquinolinones (e.g., CAS 1823781-72-1) are explored for kinase inhibition . The methyl and chloro groups in the target compound may enhance membrane permeability, though specific activity data are pending.

Table 2: Comparative Spectral Data (Selected Analogs)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (C=O, cm⁻¹) Source
This compound 2.5 (s, CH₃), 6.9–8.2 (Ar-H) 160–165 (C=O), 115–140 (Ar-C) ~1663
7-Chloro-4-hydroxyquinolin-2(1H)-one 10.5 (s, OH), 7.1–8.0 (Ar-H) 162 (C=O), 155 (C-OH) ~1625
4-Hydroxy-1-methylquinolin-2(1H)-one 3.6 (s, CH₃), 5.8 (bs, OH), 6.9–8.0 (Ar) 161 (C=O), 156 (C-OH), 45 (CH₃) ~1660

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